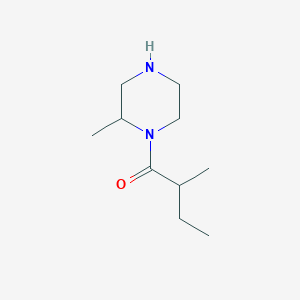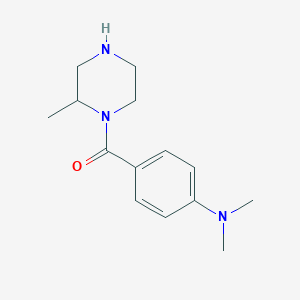![molecular formula C12H20ClNO2 B6361901 5-[(Butylamino)methyl]-2-methoxyphenol hydrochloride CAS No. 1240567-02-5](/img/structure/B6361901.png)
5-[(Butylamino)methyl]-2-methoxyphenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Butylamino)methyl]-2-methoxyphenol hydrochloride is a chemical compound with the molecular formula C12H20ClNO2 and a molecular weight of 245.74 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Butylamino)methyl]-2-methoxyphenol hydrochloride typically involves the reaction of 2-methoxyphenol with butylamine in the presence of formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
5-[(Butylamino)methyl]-2-methoxyphenol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butylamino group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions
Major Products Formed
Scientific Research Applications
5-[(Butylamino)methyl]-2-methoxyphenol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-[(Butylamino)methyl]-2-methoxyphenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or reduction of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 5-[(Methylamino)methyl]-2-methoxyphenol hydrochloride
- 5-[(Ethylamino)methyl]-2-methoxyphenol hydrochloride
- 5-[(Propylamino)methyl]-2-methoxyphenol hydrochloride
Uniqueness
5-[(Butylamino)methyl]-2-methoxyphenol hydrochloride is unique due to its specific butylamino group, which imparts distinct chemical and biological properties compared to its methyl, ethyl, and propyl analogs. This uniqueness makes it particularly valuable in certain applications where specific interactions with molecular targets are required.
Properties
IUPAC Name |
5-(butylaminomethyl)-2-methoxyphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-3-4-7-13-9-10-5-6-12(15-2)11(14)8-10;/h5-6,8,13-14H,3-4,7,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNFRYMLOMBKTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=C(C=C1)OC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,5-Dibromo-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361826.png)
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6361830.png)
![2-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361843.png)

![N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline dihydrochloride](/img/structure/B6361847.png)
![(2-methylpropyl)[(pyridin-3-yl)methyl]amine hydrochloride](/img/structure/B6361854.png)
![2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361864.png)
amine](/img/structure/B6361865.png)
![2-Bromo-4-[(butylamino)methyl]-6-methoxyphenol hydrochloride](/img/structure/B6361868.png)
amine hydrochloride](/img/structure/B6361871.png)
![(2-methylpropyl)[(pyridin-4-yl)methyl]amine dihydrochloride](/img/structure/B6361879.png)

![1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6361894.png)
![4-{[(Butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6361904.png)
